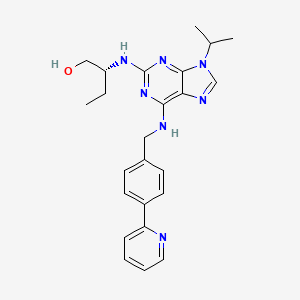

CR8,(R)-异构体

描述

Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression and are therefore promising targets for cancer therapy. (R)-CR8 is a second-generation analog of (R)-roscovitine that inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T with IC50 values of 0.09, 0.072, 0.041, 0.11, and 0.18 μM, respectively. (R)-CR8 has 2- to 4-fold improved potency for the inhibition of CDKs over (R)-roscovitine and can inhibit the proliferation of various cancer cell lines with ~40-fold more potency than (R)-roscovitine (IC50s ~ 0.39 versus 27.8 μM, respectively). (R)-CR8 also inhibits casein kinase 1 (CK1δ/ε) with an IC50 value of 0.40 μM and inhibits GSK3α/β with an IC50 value of 12 μM.

CR8 is a potent and selective inhibitor of CDK. CR8 is a more potent pyridyl analogue of roscovitine. In comparison to roscovirtine, the compound gains in potency toward CK1, which is involved in amyloid-β formation. The R-CR8 enantiomer is slightly more potent than S. CR8 is around 30 times more potent at cellular assay then roscovitine.

科学研究应用

细胞周期蛋白依赖性激酶 (CDK) 的抑制

® - CR8 是 ® - 罗司考维汀的第二代类似物,它可以抑制多种细胞周期蛋白依赖性激酶 (CDK),这些激酶是细胞周期进程的关键调节剂 . 它抑制 Cdk1/细胞周期蛋白 B、Cdk2/细胞周期蛋白 A、Cdk2/细胞周期蛋白 E、Cdk5/p25 和 Cdk9/细胞周期蛋白 T .

癌症治疗

由于其抑制 CDK 的能力,® - CR8 在癌症治疗中具有潜在的应用 . 它可以抑制各种癌细胞系的增殖,其效力显著高于 ® - 罗司考维汀 .

诱导凋亡性细胞死亡

® - CR8 可以诱发神经母细胞瘤细胞中 Mcl-1 的下调和凋亡性细胞死亡 . 这表明其在神经母细胞瘤和可能其他类型癌症的治疗中具有潜在的应用。

酪蛋白激酶 1 (CK1δ/ε) 的抑制

® - CR8 还可以抑制酪蛋白激酶 1 (CK1δ/ε),其 IC50 值为 0.40 μM . CK1δ/ε 参与多种细胞过程,包括昼夜节律、细胞周期进程和凋亡。

GSK3α/β 的抑制

® - CR8 抑制 GSK3α/β,其 IC50 值为 12 μM . GSK3α/β 是一种丝氨酸/苏氨酸蛋白激酶,参与胰岛素信号传导和神经元细胞发育。

细胞周期蛋白 K 的降解

® - CR8 充当分子胶,在 CDK12-细胞周期蛋白 K 和 CUL4 衔接蛋白 DDB1 之间形成复合物,导致细胞周期蛋白 K 的泛素化和降解 . 这表明其在调节细胞周期进程和转录中具有潜在的应用。

作用机制

Target of Action

The primary targets of ®-CR8 are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of cell cycle progression and are therefore promising targets for cancer therapy . The major direct targets of ®-CR8 belong to the CDKs (1,2,5,7,9,12), DYRKs, CLKs and CK1s families .

Mode of Action

®-CR8 is a second-generation analog of roscovitine . It inhibits CDKs by binding to their ATP binding pocket . By inhibiting CDK7, CDK9 and CDK12, these inhibitors transiently reduce RNA polymerase 2 activity, which results in downregulation of a large set of genes .

Biochemical Pathways

The inhibition of CDKs by ®-CR8 affects the cell cycle and transcription pathways . This leads to a reduction in the activity of RNA polymerase 2 and a subsequent downregulation of a large set of genes . The downregulation of these genes can have various downstream effects, including the induction of apoptosis in tumor cells .

Pharmacokinetics

®-CR8 exhibits favorable pharmacokinetic properties. It has a long elimination half-life of about 3 hours . Interestingly, ®-CR8 displays 100% oral bioavailability , which is a desirable property for a drug candidate .

Result of Action

The molecular and cellular effects of ®-CR8’s action are primarily related to its ability to inhibit CDKs and downregulate gene expression . This leads to the induction of apoptosis in tumor cells . In neuroblastoma cells, for example, ®-CR8 has been shown to trigger rapid and massive downregulation of MYCN expression .

生化分析

Biochemical Properties

CR8, ®-Isomer inhibits Cdk1/cyclin B, Cdk2/cyclin A, Cdk2/cyclin E, Cdk5/p25, and Cdk9/cyclin T . It has improved potency for the inhibition of CDKs over ®-roscovitine . It also inhibits casein kinase 1 (CK1δ/ε) and GSK3α/β .

Cellular Effects

CR8, ®-Isomer can inhibit the proliferation of various cancer cell lines with 40-fold more potency than ®-roscovitine . It influences cell function by regulating key regulators of cell cycle progression .

Molecular Mechanism

The molecular mechanism of CR8, ®-Isomer involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a molecular glue to induce cyclin K degradation .

Temporal Effects in Laboratory Settings

CR8, ®-Isomer shows 100% bioavailability, long half-life, and limited distribution to brain and bone marrow . This allows systemic exposure higher than the IC50 reported for cell death in tumor cell lines .

Dosage Effects in Animal Models

The effects of CR8, ®-Isomer vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

属性

IUPAC Name |

(2R)-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-10-18(11-9-17)20-7-5-6-12-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCBJBNQIQQQGT-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=C(C=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436984 | |

| Record name | CR8, (R)-Isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294646-77-8 | |

| Record name | CR8, (R)-Isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(1-Hydroxybut-2-ylamino)-6-[4-(2-pyridyl)phenylmethylamino]-9-iso-propylpurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

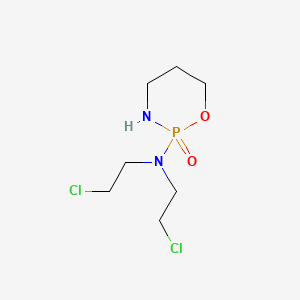

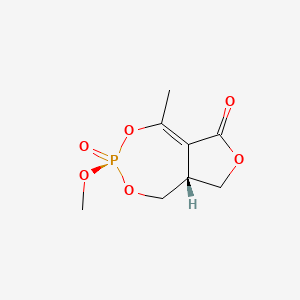

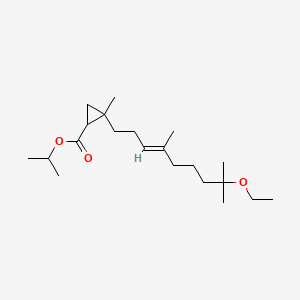

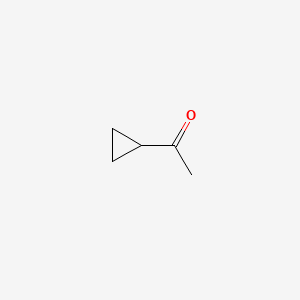

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

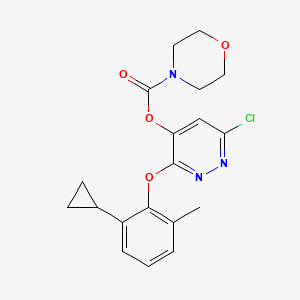

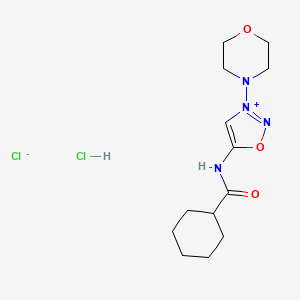

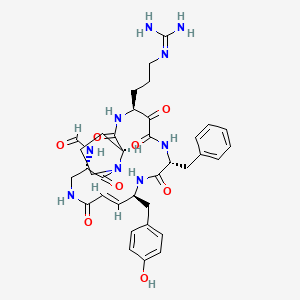

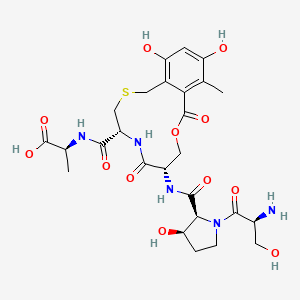

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。